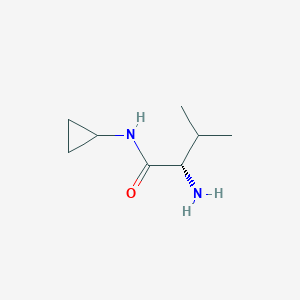

N-Cyclopropyl L-Valinamide

Description

Contextualization within Valinamide (B3267577) Derivatives and Cyclopropyl-Containing Molecular Architectures

N-Cyclopropyl L-Valinamide is a derivative of L-valinamide. Valinamide and its derivatives are amides of the essential amino acid valine. wikipedia.orguni.lu These compounds are recognized for their role in peptide synthesis and have been investigated for various biological activities. ontosight.aiontosight.ai The incorporation of different functional groups onto the valinamide scaffold allows for the creation of a diverse range of molecules with tailored properties. researchgate.net For instance, N-substituted valinamide derivatives have been explored in the development of fungicides. rsc.orgchimia.ch

The other key feature of this molecule is the cyclopropyl (B3062369) group, a three-membered carbon ring. ontosight.ai This small, strained ring system is a recurring motif in numerous natural products and biologically active molecules, including pharmaceuticals and agrochemicals. ontosight.aimarquette.edursc.org The inherent ring strain of the cyclopropane (B1198618) ring leads to unique chemical reactivity, making it a valuable component in molecular design. ontosight.ai The rigidity of the cyclopropyl group also provides a means to control the spatial arrangement of functional groups within a molecule. marquette.edu

Significance in Asymmetric Synthesis and Chiral Chemistry

The presence of a chiral center in the L-valine portion of this compound makes it a significant compound in the field of asymmetric synthesis. Asymmetric synthesis focuses on the selective production of one enantiomer of a chiral molecule, which is crucial in areas like drug development where different enantiomers can have vastly different biological effects.

Chiral cyclopropane derivatives are important building blocks in the synthesis of complex, biologically active molecules. utdallas.edu The development of methods for the stereoselective synthesis of cyclopropanes is an active area of research. utdallas.eduunl.ptrsc.org Chiral auxiliaries, often derived from natural amino acids like valine, can be employed to control the stereochemical outcome of chemical reactions, including cyclopropanation.

Role as a Key Intermediate and Advanced Structural Motif in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amide and a secondary amine, allows for further chemical transformations at either end of the molecule. For example, the amine can be acylated or alkylated, while the amide can potentially undergo hydrolysis or other modifications.

The combination of the chiral valinamide and the cyclopropyl group creates an advanced structural motif. This motif can be incorporated into larger molecules to influence their conformation and biological activity. The cyclopropyl group, in particular, can act as a bioisostere for other chemical groups, such as a vinyl or carbonyl group, offering a way to fine-tune the properties of a lead compound in medicinal chemistry. organic-chemistry.org

Historical Context of Valinamide Structures in Chemical Sciences

The study of valine and its derivatives has a long history, stemming from the initial isolation of valine in 1901 by Hermann Emil Fischer. wikipedia.org As one of the fundamental proteinogenic amino acids, valine and its derivatives, including valinamide, became central to the development of peptide chemistry. researchgate.nettcichemicals.com The ability to form peptide bonds and create dipeptides and larger polypeptide chains has been a cornerstone of synthetic organic and medicinal chemistry for decades. researchgate.netnih.gov

The exploration of valinamide derivatives has expanded beyond simple peptides. Researchers have synthesized and studied a wide array of N-substituted valinamides to explore their chemical and biological properties. rsc.orgchimia.chbldpharm.comchemsrc.com This ongoing research continues to uncover new applications for these versatile chemical building blocks.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-5(2)7(9)8(11)10-6-3-4-6/h5-7H,3-4,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGIDOGORBKDKV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropyl L Valinamide and Its Derivatives

Direct Synthesis Routes for N-Cyclopropyl L-Valinamide

The direct formation of the amide bond in this compound is a critical step, typically starting from a protected valine precursor and employing specialized coupling agents to ensure high efficiency and stereochemical fidelity.

Formation from N-Boc-L-valine Precursors

A common and effective starting point for the synthesis of this compound is the use of N-Boc-L-valine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in preventing the amino group of L-valine from participating in unwanted side reactions during the amide bond formation.

The general process involves the activation of the carboxylic acid group of N-Boc-L-valine, followed by its reaction with cyclopropylamine (B47189). The Boc group can then be removed under acidic conditions to yield the final product. A typical synthesis of N-Boc-L-valine involves dissolving L-valine in an aqueous basic solution, such as sodium hydroxide, and then treating it with a Boc-precursor like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or Boc-chloride in a suitable solvent like tetrahydrofuran. prepchem.com The pH is maintained in the basic range (around 8-9) during the addition of the Boc-precursor. prepchem.com After the reaction, the mixture is typically acidified to precipitate the N-Boc-L-valine, which can then be extracted and purified. prepchem.com

Peptide Coupling Procedures for Amide Bond Formation

The formation of the amide bond between the activated N-Boc-L-valine and cyclopropylamine is facilitated by peptide coupling reagents. google.com These reagents are designed to promote the reaction with high efficiency and to minimize racemization at the chiral center of the valine residue. peptide.com

Commonly used coupling reagents can be broadly classified into carbodiimides and phosphonium (B103445) or aminium salts. peptide.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used. peptide.com To suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included in the reaction mixture. peptide.com Water-soluble carbodiimides, like ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC), are also employed, particularly when easy removal of byproducts by aqueous extraction is desired. peptide.comacs.org

Phosphonium and Aminium (Uronium) Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times. peptide.com HATU and its analogue PyAOP are particularly effective for challenging couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen, which leads to the formation of more reactive active esters.

The choice of coupling reagent and reaction conditions, such as the solvent (typically an inert aprotic polar solvent like dimethylformamide or dichloromethane) and the presence of a tertiary base, is crucial for optimizing the yield and purity of the final this compound. google.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example Reagents | Key Features |

| Carbodiimides | DCC, DIC, EDC | Commonly used, often with additives like HOBt to reduce racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for hindered couplings and cyclizations. peptide.com |

| Aminium (Uronium) Salts | HBTU, HATU, HCTU | Fast reactions, low racemization, and suitable for automated synthesis. peptide.com |

Stereoselective Synthesis Approaches for Cyclopropyl (B3062369) Moieties

The cyclopropane (B1198618) ring is a key structural feature, and its stereoselective synthesis is a significant area of research in organic chemistry. nih.gov These methods are crucial for creating derivatives with specific three-dimensional arrangements, which can be important for their biological activity.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation aims to create specific stereoisomers of cyclopropane-containing molecules. One notable strategy is the Simmons-Smith reaction, particularly when applied to chiral allylic alcohols. wiley-vch.de In this reaction, the hydroxyl group of the alcohol can direct the cyclopropanating reagent (typically a zinc carbenoid) to a specific face of the double bond, leading to high diastereoselectivity. wiley-vch.de Another approach involves the stereoselective cyclopropanation of enesulfinamides, which can lead to the formation of α-tertiary cyclopropylamine derivatives with high stereocontrol. nih.gov By carefully choosing the stereochemistry of the starting enesulfinamide, it is possible to selectively produce different stereoisomers of the resulting cyclopropylamines. nih.gov

Metal-Catalyzed Cyclopropanation Methods

Transition-metal catalysis is a powerful tool for cyclopropanation reactions. researchgate.net A wide range of metals, including rhodium, ruthenium, copper, and cobalt, have been shown to catalyze the reaction between an olefin and a diazo compound to form a cyclopropane ring. researchgate.netnih.gov These reactions often proceed through a metal-carbene intermediate. nih.gov

Recent advancements have focused on developing catalysts that can handle a wider variety of olefin substrates, including those that are electron-deficient. nih.gov For instance, Ru(II)-Pheox complexes have demonstrated effectiveness in the asymmetric cyclopropanation of various olefins, including vinyl carbamates and α,β-unsaturated carbonyl compounds, with high yields and excellent stereocontrol. nih.gov Similarly, cationic rhodium(I)/diene complexes have been used for the highly enantioselective cyclopropanation of primary N-vinylamides, providing access to enantioenriched cyclopropylamides. acs.org

Table 2: Selected Metal Catalysts for Cyclopropanation

| Catalyst System | Substrate Type | Key Features |

| Ru(II)-Pheox complexes | Various olefins | Provides access to optically active cyclopropane derivatives. nih.gov |

| Cationic Rh(I)/diene complexes | Primary N-vinylamides | High diastereo- and enantio-control under mild conditions. acs.org |

| Cobalt-porphyrin complexes | Electron-deficient olefins | Efficient for asymmetric cyclopropanation of challenging substrates. nih.gov |

Organocatalytic Approaches for Cyclopropane-Containing Systems

Organocatalysis offers a metal-free alternative for the synthesis of cyclopropane-containing molecules. nih.govrsc.org These methods often rely on the activation of substrates through the formation of reactive intermediates like enamines or iminium ions. acs.orgnih.gov

One approach involves the reaction of cyclopropylacetaldehydes with an aminocatalyst to generate a reactive donor-acceptor cyclopropane intermediate. acs.orgnih.gov This intermediate can then undergo further reactions, such as highly stereoselective formations of cyclobutanes. acs.orgnih.gov Another strategy utilizes a chiral phosphoric acid catalyst to promote the reaction between isochromene acetals and vinylboronic acids, leading to the formation of complex polycyclic structures containing a cyclopropane ring with high enantio- and diastereoselectivity. nih.gov This method is noteworthy as it does not involve traditional carbene or carbenoid intermediates. nih.gov

Multi-Component Reactions Incorporating Valinamide (B3267577) Fragments

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. organic-chemistry.orgresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them powerful tools in medicinal chemistry and drug discovery. researchgate.netbeilstein-journals.orgnih.gov For the synthesis of complex peptide-like structures, isocyanide-based MCRs such as the Ugi and Passerini reactions are particularly prominent. chemistnotes.comorganic-chemistry.orgresearchgate.net

The Ugi four-component condensation (U-4CC) brings together a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide. chemistnotes.comorganic-chemistry.org The reaction proceeds through the initial formation of an imine from the amine and carbonyl, which then reacts with the isocyanide and the carboxylate to form a stable dipeptide-like product. organic-chemistry.org By using L-valinamide as the amine component, it is possible to directly incorporate this fragment into a larger, more complex structure. The versatility of the Ugi reaction allows for a wide variety of substituents to be introduced by simply changing the other three components. beilstein-journals.org

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.org While it does not directly incorporate an amine component like L-valinamide, its products can be precursors to the target structures. The mechanism is believed to involve a concerted, cyclic transition state, particularly in apolar solvents. organic-chemistry.orgnih.gov

The application of these MCRs provides a convergent and efficient pathway to complex molecules containing the valinamide core. The ability to generate large libraries of compounds from readily available starting materials is a key advantage for exploring structure-activity relationships. researchgate.net

Table 1: Key Multi-Component Reactions for Peptide-like Scaffolds

| Reaction Name | Components | Product Type | Potential for Valinamide Incorporation |

|---|---|---|---|

| Ugi Reaction | Carboxylic Acid, Amine, Carbonyl Compound, Isocyanide | α-Acylamino Amide | Direct incorporation as the amine component. chemistnotes.comorganic-chemistry.org |

| Passerini Reaction | Carboxylic Acid, Carbonyl Compound, Isocyanide | α-Acyloxy Carboxamide | Indirect; products can be further modified. organic-chemistry.orgwikipedia.org |

| Bucherer-Bergs Reaction | Carbonyl Compound, Cyanide, Ammonium Carbonate | Hydantoin | Can produce α-amino acid precursors. organic-chemistry.org |

| Strecker Synthesis | Aldehyde, Amine, Cyanide | α-Amino Nitrile | Can produce α-amino acid precursors. organic-chemistry.org |

Synthesis of Complex Valinamide-Cyclopropyl Hybrid Structures

Convergent synthesis is a powerful strategy in multi-step organic synthesis where complex molecules are assembled from several individual fragments that are prepared separately. researchgate.net This approach is often more efficient than a linear synthesis, where a molecule is built step-by-step from a single starting material. For valinamide-cyclopropyl hybrids, a convergent approach typically involves the separate synthesis of a functionalized cyclopropane precursor and an L-valinamide derivative, followed by their coupling in a late-stage step.

A common convergent strategy involves the formation of an amide bond between a cyclopropanecarboxylic acid and L-valinamide. The cyclopropanecarboxylic acid, itself potentially synthesized through various methods (see Section 2.5), is first "activated" to facilitate the reaction. Standard peptide coupling reagents, such as BOP (Castro's reagent), can be used to mediate the formation of the amide bond between the activated cyclopropyl precursor and the amino group of L-valinamide. chimia.ch This method allows for the modular assembly of the target hybrid, where different substituted cyclopropane precursors can be combined with valinamide to explore structural diversity. researchgate.net

Achieving the correct stereochemistry is critical in the synthesis of chiral molecules like this compound. nih.gov The process requires precise control over the formation of each stereocenter. pharmafeatures.com Multi-step syntheses employ several techniques to ensure high stereoselectivity. solubilityofthings.com

The inherent chirality of L-valine provides a starting point, and synthetic steps must be chosen to avoid racemization of its α-carbon. Beyond this, the stereochemistry of the cyclopropane ring itself must be controlled. Key strategies include:

Asymmetric Catalysis : Chiral catalysts, often based on transition metals like rhodium, copper, or iridium, can direct the stereochemical outcome of a reaction. unipd.it For instance, the catalytic asymmetric cyclopropanation of an alkene with a diazo compound can produce a cyclopropane ring with high enantioselectivity and diastereoselectivity. unipd.itnih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, a chiral alcohol can be used to form an ester with an unsaturated acid. A subsequent diastereoselective cyclopropanation reaction is directed by the chiral auxiliary, and its later removal reveals the enantiomerically enriched cyclopropane. rsc.org

Substrate-Directed Control : The existing stereocenter in the L-valine fragment can itself influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-directed control.

Biocatalysis : Enzymes offer unparalleled stereoselectivity and operate under mild conditions. pharmafeatures.com Lipases or amidases can be used for the kinetic resolution of racemic cyclopropyl esters or amides, while engineered enzymes like heme proteins can catalyze stereoselective cyclopropanation reactions. nih.gov

These methods enable the synthesis of specific diastereomers and enantiomers, which is crucial for investigating the biological activity of complex chiral molecules. nih.gov

Table 2: Comparison of Stereocontrol Strategies

| Strategy | Description | Advantages | Key Considerations |

|---|---|---|---|

| Asymmetric Catalysis | Uses a chiral catalyst to favor the formation of one stereoisomer. unipd.it | High turnover, small amount of chiral material needed. | Catalyst cost and development. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a reaction. rsc.org | Predictable and reliable control. | Requires additional steps for attachment and removal; stoichiometric use of chiral material. |

| Biocatalysis | Uses enzymes to perform highly selective transformations. pharmafeatures.comnih.gov | Exceptional stereoselectivity, mild conditions, environmentally friendly. | Enzyme availability and stability; substrate scope can be limited. |

| Stereochemical Editing | Late-stage interconversion of a stereocenter in a nearly finished molecule. nih.gov | Allows access to different diastereomers from a common intermediate. | Requires development of specific epimerization conditions. |

Convergent Synthetic Strategies

Synthesis of Cyclopropyl Precursors for Valinamide Functionalization

The synthesis of the cyclopropane ring is a foundational aspect of creating this compound and its derivatives. wikipedia.org The high ring strain of cyclopropanes makes their formation challenging, often requiring highly reactive intermediates. libretexts.org Numerous methods have been developed to construct this three-membered ring, which can then be functionalized for coupling with the valinamide moiety.

Common approaches to cyclopropanation often start from alkenes:

Simmons-Smith Reaction : This classic method uses a carbenoid, typically iodomethylzinc iodide formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. wikipedia.orgtcichemicals.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.org

Diazo Compounds with Metal Catalysis : Diazoalkanes, such as ethyl diazoacetate, can react with alkenes in the presence of a metal catalyst (e.g., copper or rhodium complexes) to form cyclopropanes. wikipedia.orgresearchgate.net The use of chiral catalysts can make this process highly enantioselective.

Intramolecular Cyclization : 1,3-dihalides or other suitably functionalized acyclic precursors can undergo intramolecular cyclization upon treatment with a base or metal to form a cyclopropane ring. wikipedia.org This is the basis of the first-ever synthesis of cyclopropane. wikipedia.org

Once the cyclopropane ring is formed, it must be functionalized to allow for amide bond formation. This typically involves creating a cyclopropanecarboxylic acid or a cyclopropylamine . For example, the cyclopropanation of an acrylate (B77674) ester followed by hydrolysis yields a cyclopropanecarboxylic acid. This acid can then be activated and coupled with L-valinamide. Alternatively, a cyclopropyl ester can be converted to the corresponding amine via a Curtius or Hofmann rearrangement, providing a cyclopropylamine precursor that can be acylated with an activated L-valine derivative. nih.govfigshare.com

Table 3: Selected Methods for Synthesis of Cyclopropane Precursors

| Method | Reagents | Substrate | Product Type |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) | Alkene | Cyclopropane tcichemicals.com |

| Catalytic Cyclopropanation | Diazo compound (e.g., N₂CHCO₂Et), Metal Catalyst (e.g., Rh₂(OAc)₄) | Alkene | Functionalized Cyclopropane researchgate.netbeilstein-journals.org |

| Dihalocarbene Addition | Haloform (e.g., CHCl₃), Strong Base (e.g., KOH) | Alkene | Gem-dihalocyclopropane wikipedia.org |

| Kulinkovich Reaction | Ester, Grignard Reagent, Ti-alkoxide | Ester | Cyclopropanol wikipedia.org |

| Intramolecular Wurtz Coupling | 1,3-Dibromopropane, Sodium metal | 1,3-Dihalide | Cyclopropane wikipedia.org |

Stereochemical Aspects and Chiral Control in N Cyclopropyl L Valinamide Systems

Chiral Centers and Absolute Configuration Assignment

N-Cyclopropyl L-Valinamide possesses a distinct chiral center located at the alpha-carbon of the valine residue. The "L" designation in its name specifies the absolute configuration of this stereocenter as (S). This is defined by the spatial arrangement of the substituents attached to the alpha-carbon: the amino group, the carboxyl group (in the amide form), the isopropyl group, and a hydrogen atom. The specific three-dimensional structure is represented by the SMILES code CC(C)C@@HNC1CC1. bldpharm.com

The assignment of absolute configuration is crucial as the biological activity and stereochemical influence of the molecule are directly related to its specific stereoisomeric form. spark904.nl While X-ray crystallography is a definitive method for determining the absolute configuration of crystalline compounds, other techniques like Vibrational Circular Dichroism (VCD) offer a powerful alternative for molecules in solution. spark904.nl VCD measures the differential absorption of left and right circularly polarized light, providing a spectrum that is unique to a specific enantiomer. spark904.nl By comparing the experimental VCD spectrum to computed spectra for a known configuration, the absolute stereochemistry can be unequivocally assigned without the need for crystallization. spark904.nl

Role of the L-Valinamide Moiety in Chiral Induction

The L-valinamide moiety is a well-established and effective chiral auxiliary in asymmetric synthesis. Its utility stems from the defined stereochemistry of its chiral center, which can effectively control the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule. This control is exerted through steric hindrance, where the bulky isopropyl group of the L-valine residue directs the approach of incoming reagents to one face of the molecule over the other.

In the context of this compound and its analogs, the L-valinamide portion serves to create a chiral environment that influences the formation of new stereocenters. For instance, in reactions involving the modification of the cyclopropyl (B3062369) group or other parts of the molecule, the L-valinamide can direct the transformation to proceed with a high degree of stereoselectivity. This principle is widely applied in the synthesis of complex chiral molecules, where achieving the correct stereoisomer is paramount for biological activity.

The effectiveness of L-valinamide as a chiral auxiliary is also seen in its use in the synthesis of other complex structures, such as in the preparation of analogs of the antimicrotubule agent HTI-286. researchgate.net In these syntheses, the stereochemistry of the final products was assigned based on the known influence of the chiral moieties, demonstrating the reliability of this approach. researchgate.net

Stereoselectivity in Reactions Involving this compound and its Analogues

The stereochemical integrity of this compound and its derivatives plays a pivotal role in guiding the stereochemical course of chemical transformations. The inherent chirality of the L-valinamide backbone is frequently exploited to achieve high levels of stereocontrol in the synthesis of more complex molecules.

The L-valinamide framework is instrumental in exerting diastereoselective control in a variety of organic reactions. The fixed stereocenter of the valine residue creates a diastereotopic environment that can differentiate between the two faces of a prochiral center. For example, in additions to a double bond or a carbonyl group within a molecule containing an N-acyl-L-valinamide moiety, the bulky isopropyl group of the valine sterically hinders one approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other.

Table 1: Examples of Diastereoselective Cyclopropanation of Cyclic Alkenes

| Entry | Substrate | Reagent | Diastereoselectivity (syn:anti) | Reference |

|---|---|---|---|---|

| 1 | Cyclic Enone Derivative | Zn/Cu | >99:1 | unl.pt |

| 2 | Cyclic Enone Derivative | Et2Zn, CH2I2 (1:2) | >99:1 | unl.pt |

| 3 | Cyclopentenol | Zn/Cu | >99:1 | unl.pt |

| 4 | Cyclohexenol | Zn/Cu | >99:1 | unl.pt |

This table is illustrative of diastereoselectivity in related systems and is based on data from various cyclopropanation reactions.

The use of chiral auxiliaries like L-valinamide is a cornerstone of enantioselective synthesis. By temporarily incorporating the chiral auxiliary into an achiral substrate, it is possible to direct subsequent reactions to produce a single enantiomer of the desired product. After the key stereocenter-forming reaction, the auxiliary can be cleaved and recycled.

In the context of this compound analogues, the L-valinamide can be used to control the absolute stereochemistry of a newly formed chiral center. For example, in the alkylation of an enolate derived from an N-acyl-L-valinamide, the chiral auxiliary will direct the electrophile to one face of the enolate, resulting in the preferential formation of one enantiomer. The efficiency of this enantioselective control is often high, leading to products with excellent enantiomeric excess (ee).

Chiral rhodium complexes have been used to catalyze enantioselective cyclopropanation reactions, yielding optically pure cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org This highlights the potential for achieving high enantioselectivity in reactions involving cyclopropane (B1198618) ring formation, a key feature of this compound. organic-chemistry.org

Diastereoselectivity Control in Organic Transformations

Dynamic Resolution Techniques for Isomeric Enrichment

Dynamic resolution is a powerful technique for enriching a desired isomer from a mixture. google.com This process is particularly useful when dealing with chiral compounds that can be racemized or epimerized under the reaction conditions. In a dynamic resolution, the undesired isomer is continuously converted into the desired isomer, allowing for a theoretical yield of up to 100% of the desired isomer. google.com

In the context of systems related to this compound, dynamic resolution can be applied to enrich a specific diastereomer or enantiomer. google.com For example, if a reaction produces a mixture of diastereomers, and the chiral center that differentiates them is labile, it may be possible to equilibrate the mixture while selectively removing the desired diastereomer, for instance, through crystallization. google.com The process often involves the formation of diastereomeric salts by reacting a racemic mixture with a homochiral resolving agent. google.com The differential solubility of these salts allows for the separation of the desired isomer. google.com

A key factor in the success of such resolutions can be the polymorphic form of the salt formed. google.com It has been observed that different polymorphs can lead to significantly different resolution outcomes, with one form allowing for complete resolution while another may cause the process to stall. google.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| HTI-286 |

Structural Elucidation and Advanced Spectroscopic Characterization of N Cyclopropyl L Valinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentgoogle.comgoogle.com

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. numberanalytics.com For N-Cyclopropyl L-Valinamide, both ¹H and ¹³C NMR, along with advanced NMR methods, have been pivotal in assigning its constitution and stereochemistry.

Proton (¹H) NMR Spectral Analysis and Interpretationgoogle.comgoogle.com

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its distinct chemical environments. The protons of the cyclopropyl (B3062369) group typically appear in the upfield region of the spectrum. docbrown.info Specifically, the methylene (B1212753) protons (CH₂) on the cyclopropyl ring are observed as multiplets, while the methine proton (CH) also presents as a multiplet due to coupling with the adjacent methylene protons. rsc.org

The valine moiety exhibits several key signals. The proton attached to the alpha-carbon (α-H) typically resonates as a doublet, coupled to the adjacent methine proton of the isopropyl group. The isopropyl group itself shows a multiplet for its methine proton and two distinct signals, often doublets, for its two diastereotopic methyl groups. The amide protons (NH and NH₂) give rise to signals that can be broad and their chemical shifts can be dependent on the solvent and concentration.

Table 1: Illustrative ¹H NMR Data for this compound and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Cyclopropyl CH | Multiplet | ||

| Cyclopropyl CH₂ | Multiplet | ||

| Valine α-CH | Doublet | ||

| Valine β-CH (isopropyl) | Multiplet | ||

| Valine γ-CH₃ (isopropyl) | Doublet | ||

| Amide NH | Broad Singlet |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific instrumentation used.

Carbon (¹³C) NMR Spectral Analysisgoogle.comgoogle.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbons of the cyclopropyl group resonate at unusually high field strengths. The α-carbon of the valine residue and the carbons of the isopropyl group appear at chemical shifts typical for sp³-hybridized carbons in such environments.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~170-175 |

| Valine α-C | ~50-60 |

| Valine β-C (isopropyl) | ~30-35 |

| Valine γ-C (isopropyl) | ~18-20 |

| Cyclopropyl CH | ~30-35 |

Note: These are approximate values and can be influenced by experimental conditions.

Application of Advanced NMR Techniques for Stereochemical Determinationgoogle.comgoogleapis.com

To unambiguously determine the stereochemistry of this compound, advanced NMR techniques such as COSY, HSQC, HMBC, and NOESY are employed. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy) helps in identifying proton-proton coupling networks, confirming the connectivity between the cyclopropyl protons and the valine protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, for instance, by showing a correlation between the cyclopropyl methine proton and the amide nitrogen or carbonyl carbon. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining the stereochemistry. numberanalytics.com It provides information about the spatial proximity of protons. For this compound, NOESY can be used to confirm the relative configuration of the chiral center in the valine residue by observing through-space interactions between specific protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysisgoogle.comgoogle.comgoogle.com.na

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula, C₈H₁₆N₂O. bldpharm.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides include cleavage of the C-C bond alpha to the carbonyl group and cleavage of the amide C-N bond. The presence of the cyclopropyl group can also lead to characteristic fragmentation patterns. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identificationgoogle.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amide) | 3400-3200 | Broad bands, indicating hydrogen bonding |

| C-H Stretch (Alkyl) | 3000-2850 | Sharp bands |

| C=O Stretch (Amide I) | ~1650 | Strong, sharp band |

| N-H Bend (Amide II) | ~1600 |

The presence of strong absorptions for the N-H and C=O stretching vibrations confirms the amide functional group. The C-H stretching and bending vibrations are consistent with the alkyl and cyclopropyl moieties. nist.gov

X-ray Crystallography for Solid-State Structure and Absolute Configurationipb.ptresearchgate.nethmdb.ca

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-valinamide |

| N-BOC-L-valine |

| N,N-dimethyl-L-valinamide |

| N-(phenylacetyl)-L-alanine |

| N,N-dimethyl-L-leucinamide |

Computational and Theoretical Studies of N Cyclopropyl L Valinamide

Molecular Docking Investigations of N-Cyclopropyl L-Valinamide Moieties in Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. mdpi.com This method is instrumental in drug discovery for screening virtual compounds and elucidating interaction mechanisms. Studies have shown that small molecule binding pockets are present in the majority of protein-protein interfaces, highlighting their critical role in molecular interactions. nih.gov

The accuracy of molecular docking heavily relies on the careful preparation of both the ligand and the receptor.

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized. This can be done using software like Chem3D. The structure is then converted to a suitable file format, such as .mol2, using tools like the OpenBabel platform. mdpi.com

Receptor Preparation: The 3D structure of the target protein is typically obtained from a public database like the Protein Data Bank (PDB). The protein structure must be cleaned by removing water molecules, co-factors, and any existing ligands. Hydrogen atoms are added, and charges are assigned. The process often involves defining a "grid box" that encompasses the active binding site of the receptor. nih.gov

Docking Software: Various software suites are used for docking, including AutoDock Vina (often run through a graphical interface like PyRx 0.8) and SwissDock. mdpi.comuin-malang.ac.id The process is validated by redocking the native ligand into the protein's active site; a root-mean-square deviation (RMSD) value of less than 2.0 Å indicates a reliable docking protocol. uin-malang.ac.id

Once docking is complete, the resulting poses are analyzed to understand the nature and strength of the interactions between this compound and the biological target.

Binding Energy: The docking software calculates a binding affinity or docking score, usually in kcal/mol, which estimates the free energy of binding. mdpi.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction.

Interaction Types: Visualization tools like Biovia Discovery Studio or UCSF Chimera are used to inspect the binding pose in detail. mdpi.comuin-malang.ac.id This analysis identifies key molecular interactions, such as:

Hydrogen Bonds: These are critical for specificity and affinity. For example, in docking studies with the estrogen receptor, native ligands form hydrogen bonds with specific amino acid residues like Glu353 and His524. uin-malang.ac.id

Hydrophobic Interactions: The cyclopropyl (B3062369) and isopropyl groups of this compound are capable of forming significant hydrophobic interactions within the nonpolar regions of a binding pocket.

By analyzing these interactions, researchers can understand the structural basis for the molecule's activity and propose modifications to enhance its binding affinity and selectivity.

Computational Protocols for Ligand and Receptor Preparation

Conformational Analysis of Valinamide-Containing Peptides and Analogues

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy shapes a molecule like this compound or a peptide containing it can adopt.

Computational Methods: Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of peptides. nih.gov These simulations model the movement of atoms over time, allowing researchers to map the potential energy surface and identify stable conformations.

Structural Motifs: Valinamide-containing peptides are known to adopt specific secondary structures. The incorporation of sterically constrained amino acids, such as α,α-disubstituted α-amino acids, can enhance the helicity of a peptide. mdpi.com Common conformations include β-turns and α-helices, which are often stabilized by intramolecular hydrogen bonds. uzh.ch In some cyclic hexapeptides, valinamide (B3267577) residues can be part of fused β-turn structures. uzh.ch

Experimental Validation: The conformations predicted by computational methods can be validated experimentally. Techniques like circular dichroism (CD) spectroscopy can provide information about the helical content of peptides in solution. mdpi.com Solid-state nuclear magnetic resonance (SSNMR) is another powerful method for determining the molecular conformation of peptides by measuring distance and angular restraints between atoms. mdpi.com

Theoretical Chemistry Approaches for Elucidating Structural and Energetic Properties

Theoretical chemistry provides a framework for understanding the fundamental properties of molecules from first principles, using the laws of quantum mechanics.

Conformational Energetics: High-level ab initio calculations are used to determine the relative energies of different conformers. For the related capped dipeptide, N-acetyl-L-valinamide, studies combining laser ablation molecular beam Fourier transform microwave spectroscopy with theoretical calculations have identified two primary conformers in the gas phase. researchgate.net These are the C7 conformer, stabilized by a C=O•••H-N intramolecular hydrogen bond forming a seven-membered ring, and a C5 conformer, which features a five-membered ring. researchgate.net

Electronic Properties: Density Functional Theory (DFT) is a widely used method to study the electronic structure of molecules. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and biological activity. nih.gov

In Silico Prediction of Physico-Chemical and ADME-Relevant Properties for Design Optimization

In the early stages of drug discovery, it is crucial to evaluate a compound's potential to become a viable drug. In silico tools can predict key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, reducing the time and cost associated with experimental screening. frontiersin.orgsciensage.info

Numerous online tools and software, such as SwissADME and pkCSM, are used to generate these predictions based on the molecule's structure. frontiersin.orgeijppr.com

Table 1: Predicted Physicochemical Properties of this compound This interactive table provides key physicochemical descriptors for this compound, which are fundamental to its behavior in biological systems.

| Property | Predicted Value | Description |

| Molecular Formula | C₈H₁₆N₂O | The elemental composition of the molecule. |

| Molecular Weight | 156.23 g/mol | The mass of one mole of the compound. |

| LogP (Lipophilicity) | 0.9 - 1.2 | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | The surface area of polar atoms; correlates with drug transport properties. eijppr.com |

| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 2 | The number of N or O atoms. |

| Rotatable Bonds | 3 | The number of bonds that allow free rotation, influencing conformational flexibility. |

Data sourced from computational models and chemical databases.

Table 2: Predicted ADME-Relevant Properties of this compound This interactive table summarizes the predicted pharmacokinetic properties of this compound, which are essential for its potential as an oral drug.

| Property | Prediction | Significance in Drug Design |

| Lipinski's Rule of Five | Pass | Indicates "drug-likeness" and potential for good oral bioavailability. The rule states MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10. uin-malang.ac.id |

| GI Absorption | High | Predicts the extent to which the compound will be absorbed from the gastrointestinal tract. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeant | No | Predicts whether the compound can cross the BBB to act on the central nervous system. |

| Caco-2 Permeability | Low | Predicts the rate of passage through the intestinal epithelial cell barrier. A low value suggests poor absorption. frontiersin.org |

| P-glycoprotein Substrate | Yes | Predicts if the compound is a substrate for the P-gp efflux pump, which can remove drugs from cells, reducing their effectiveness. frontiersin.org |

| CYP450 Inhibition | Not an inhibitor | Predicts that the compound is unlikely to interfere with the metabolism of other drugs processed by major cytochrome P450 enzymes. frontiersin.org |

These in silico predictions are vital for optimizing lead compounds. By identifying potential liabilities early, chemists can modify the structure of this compound to improve its ADME profile, thereby increasing its chances of success as a therapeutic agent.

Role As Building Block and Catalyst in Contemporary Organic Synthesis

N-Cyclopropyl L-Valinamide as a Chiral Building Block in Complex Molecule Construction

The inherent chirality and structural rigidity of this compound make it an attractive starting point for the synthesis of more elaborate and biologically relevant molecules. Its application as a chiral building block leverages both the unique properties of the cyclopropyl (B3062369) group and the stereochemical information embedded in the L-valine backbone.

Incorporation of Cyclopropyl-Containing Scaffolds

The cyclopropane (B1198618) ring is a prominent structural motif in numerous natural products and pharmaceuticals due to its distinct steric and electronic properties. thieme-connect.com The incorporation of this three-membered ring can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. thieme-connect.comresearchgate.net Synthetic strategies to introduce the cyclopropyl moiety are diverse and include methods like catalytic cyclopropanation of alkenes and the Simmons-Smith reaction. thieme-connect.com

This compound serves as a ready-made synthon that already contains the cyclopropyl group, simplifying the synthesis of complex cyclopropane-containing molecules. This approach is particularly advantageous in medicinal chemistry, where the cyclopropyl group is often considered a "privileged scaffold". thieme-connect.com For instance, the development of drugs containing cyclopropyl motifs has been on the rise, with numerous approvals for medications treating a range of diseases. researchgate.net The use of building blocks like this compound can streamline the synthesis of such pharmacologically active compounds. organic-chemistry.org

A chemoenzymatic strategy has been developed for the stereoselective synthesis of cyclopropyl ketones, which are versatile building blocks. nih.gov This method utilizes an engineered myoglobin (B1173299) variant to catalyze the cyclopropanation of olefins with high diastereoselectivity and enantioselectivity. nih.gov The resulting chiral cyclopropyl ketones can be further diversified, showcasing the potential for creating libraries of valuable cyclopropane-containing scaffolds for drug discovery. nih.gov

| Synthetic Method |

Utilization of Amino Acid Derivatives as Stereodefined Building Blocks

Amino acids and their derivatives are fundamental chiral building blocks in organic synthesis. bioascent.comnih.gov Their well-defined stereochemistry provides a reliable source of chirality for the construction of enantiomerically pure compounds. bioascent.com this compound, being derived from L-valine, carries this inherent stereochemical information, which can be transferred to the target molecule during a synthetic sequence.

The use of amino acid derivatives as building blocks is a cornerstone of peptide synthesis and the creation of peptidomimetics. researchgate.net These building blocks allow for the systematic construction of complex molecules with precise control over their three-dimensional structure. researchgate.net The synthesis of unnatural amino acids, which often involves multi-step procedures, highlights the value of readily available and stereochemically pure starting materials. bioascent.com

This compound and Related Chiral Auxiliaries in Asymmetric Reactions

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. biotechjournal.in After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. biotechjournal.in While this compound itself can act as a building block, its structural motifs are found in related compounds that serve as effective chiral auxiliaries.

The development of asymmetric synthesis has been significantly impacted by the use of chiral auxiliaries, which offer a robust and well-understood method for controlling stereochemistry. biotechjournal.in These methods are often highly reliable and have a broad substrate scope, making them valuable in the synthesis of active pharmaceutical ingredients (APIs). biotechjournal.in A notable strategy involves combining chiral auxiliaries with substrate-directed reactions, such as in a three-step sequence of aldol-cyclopropanation-retro-aldol, to produce enantiopure cyclopropane carboxaldehydes. rsc.orgrsc.org

A novel approach extends the concept of a catalytically formed chiral auxiliary to asymmetric cyclopropanation and epoxidation reactions. nih.gov In this method, a chiral auxiliary is constructed in situ from a propargylic amine through a palladium-catalyzed enantioselective reaction. nih.gov This temporary auxiliary then controls the stereochemistry of subsequent transformations, demonstrating the versatility of chiral auxiliary-based strategies. nih.gov

Organocatalysis and Amine Catalysis Employing Valinamide (B3267577) Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. researchgate.net Amino acids and their derivatives, including valinamides, have proven to be particularly effective organocatalysts for a variety of transformations. mdpi.com

Applications in Asymmetric Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.net Asymmetric aldol reactions, which produce chiral β-hydroxy carbonyl compounds, are of great importance. researchgate.net Valinamide derivatives have been successfully employed as organocatalysts in these reactions.

For example, an N-aryl-L-valinamide has been used to catalyze the asymmetric aldol reaction between isatins and ketones, yielding products with excellent enantioselectivities (up to >99% ee). beilstein-journals.org The reaction proceeds under mild conditions and demonstrates the effectiveness of valinamide-based catalysts in promoting complex bond formations with high stereocontrol. beilstein-journals.org The design of these catalysts often incorporates features that enable specific interactions, such as hydrogen bonding, with the substrates to control the stereochemical outcome. nih.govrsc.org

Research has shown that simple primary α-amino amides can act as efficient organocatalysts for aldol reactions, sometimes leading to the less common syn-aldol products with high yields. mdpi.com Furthermore, prolinamide derivatives, which share structural similarities with valinamides, have been extensively studied as catalysts for direct aldol reactions, achieving high enantioselectivities for both aromatic and aliphatic aldehydes. nih.gov

| Catalyst Type |

Applications in Asymmetric Michael Addition Reactions

The Michael addition is another crucial carbon-carbon bond-forming reaction that is widely used in organic synthesis. beilstein-journals.org The asymmetric version of this reaction provides a powerful tool for the construction of chiral molecules. beilstein-journals.org Valinamide derivatives and related amino amide structures have shown promise as organocatalysts in this area as well.

While direct examples of this compound in Michael additions are less common in the provided context, the broader class of amino amide and prolinamide derivatives has been successfully applied. researchgate.netnih.gov For instance, aromatic L-prolinamides have been used to catalyze the asymmetric Michael addition of aldehydes to nitroalkenes. researchgate.net The catalytic efficiency in these systems often relies on the ability of the amide and other functional groups to form hydrogen bonds with the substrates, thereby activating them and controlling the stereochemical course of the reaction. beilstein-journals.org

The development of bifunctional catalysts, such as calixarene (B151959) thiourea (B124793) derivatives, for asymmetric Michael additions highlights the importance of cooperative catalysis, where different functional groups within the catalyst work in concert to achieve high reactivity and selectivity. researchgate.netbeilstein-journals.org This principle can be applied to the design of new valinamide-based organocatalysts for Michael additions and other asymmetric transformations.

Principles of Iminium Catalysis

Iminium catalysis is a powerful strategy in organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. googleapis.comresearchgate.net This method is centered around the reversible formation of an iminium ion, a positively charged and highly electrophilic species, which then participates in a variety of chemical transformations. chimia.chatlanchimpharma.com

The fundamental mechanism of iminium catalysis typically involves three key steps:

Iminium Ion Formation: A secondary amine catalyst, often a derivative of an amino acid like proline, reacts with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. chimia.ch This condensation reaction activates the carbonyl substrate, making it significantly more susceptible to attack by nucleophiles. chimia.chunl.pt

Nucleophilic Attack: A nucleophile adds to the electrophilic carbon of the iminium ion. chimia.ch This step is often the key bond-forming event in the reaction sequence. The use of a chiral amine catalyst can effectively control the stereochemical outcome of this addition, leading to high levels of enantioselectivity. atlanchimpharma.com

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed, which releases the final product and regenerates the amine catalyst, allowing it to re-enter the catalytic cycle. chimia.ch

This catalytic cycle offers several advantages, including high efficiency, often at lower catalyst loadings and temperatures, and the ability to construct complex chiral molecules with great precision. atlanchimpharma.com The versatility of iminium catalysis is demonstrated by its application in a wide array of reactions, such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. chimia.chatlanchimpharma.com The reactivity and selectivity of these transformations are influenced by factors like the steric and electronic properties of the catalyst and the choice of solvent. chimia.ch

This compound as a Substrate in Advanced Organic Transformations

This compound is a chiral organic compound classified as a chiral building block in chemical synthesis. echemi.combldpharm.com Its molecular structure, featuring a cyclopropyl group attached to the nitrogen of the amino acid L-valine, which is in turn connected to an amide group, provides a unique combination of reactive sites and stereochemical information. This makes it a potentially valuable substrate for a variety of advanced organic transformations.

The reactivity of this compound is dictated by its distinct functional groups: the cyclopropane ring, the secondary amide, and the chiral center derived from L-valine.

The Cyclopropyl Group: The three-membered ring of cyclopropane is characterized by significant ring strain. This strain endows the ring with unique electronic properties, allowing it to act as an electron-donating group that can conjugate with adjacent π-systems. unl.pt In medicinal chemistry, the cyclopropyl moiety is often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. unl.pthyphadiscovery.com In synthetic transformations, this strained ring can be a reactive handle. For instance, N-aryl cyclopropylamines can undergo photochemical [3+2] cycloadditions, demonstrating the ring's capacity to participate in complex bond-forming cascades. bldpharm.com Furthermore, strain-release-driven reactions can activate alkyl cyclopropanes for skeletal rearrangements under electrochemical conditions. organic-chemistry.org

The Amide Functional Group: The amide bond is a cornerstone of peptide chemistry and a key functional group in many organic molecules. The peptide-coupling process is a fundamental step in the synthesis of amino acid amides. chimia.ch The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, and the group can direct reactions at neighboring positions. Amides can be synthesized through various methods, including the Ugi four-component reaction, which allows for the rapid assembly of complex peptide-like structures from simple precursors. researchgate.net

The Chiral Backbone: As an L-amino acid derivative, this compound possesses inherent chirality. This makes it a valuable precursor for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. Chiral building blocks like this are instrumental in synthesizing optically active compounds, which is particularly crucial in the development of pharmaceuticals and agrochemicals where biological activity is often dependent on a specific 3D arrangement of atoms. For example, the synthesis of optically active cyclopropyl carboxamides can be achieved through methods that preserve the stereochemical integrity of the chiral starting material.

While specific, documented transformations of this compound are not widely reported in readily accessible literature, its structural features suggest its utility as a substrate in reactions such as:

Asymmetric Cyclopropanation: The chiral information in the valinamide moiety could be used to direct the stereoselective addition of a carbene to an olefin, a common method for synthesizing cyclopropane rings.

Ring-Opening Reactions: The strained cyclopropyl ring could be opened by various reagents to generate linear alkyl chains with defined stereochemistry, a strategy used in the synthesis of complex natural products.

Multicomponent Reactions: The amine functionality, prior to cyclopropylation and amidation, or a derivative thereof could participate in multicomponent reactions to rapidly build molecular complexity.

Below is a data table summarizing key properties of the compound.

| Property | Value |

| IUPAC Name | (2S)-2-(Cyclopropylamino)-3-methylbutanamide |

| CAS Number | 214139-86-3 echemi.com |

| Molecular Formula | C₈H₁₆N₂O echemi.com |

| Molecular Weight | 156.23 g/mol echemi.com |

| Classification | Chiral Building Block, Amide, Amine echemi.com |

Advanced Analytical Techniques for N Cyclopropyl L Valinamide and Its Analogues

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and determining the enantiomeric excess (ee) of N-Cyclopropyl L-Valinamide. Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed to separate the target compound from impurities. waters.comnih.gov The purity of a sample can be quantified by analyzing the chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all detected peaks.

Determining the enantiomeric excess is more complex and often requires specialized chiral chromatography techniques. However, a common approach involves pre-column derivatization, where the enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers. nih.govijpsonline.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.govijpsonline.com For instance, a chiral reagent like N-succinimidyl α-methoxyphenylacetate (SMPA) can be used to create diastereomeric adducts that are separable by HPLC. nih.gov The relative peak areas of the resulting diastereomers directly correlate to the enantiomeric ratio of the original sample. Method validation is crucial and typically involves assessing linearity, precision, accuracy, and the limit of detection (LOD) and limit of quantitation (LOQ). nih.govijpsonline.com

Table 1: Typical HPLC Parameters for Purity and Enantiomeric Excess Analysis

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (after derivatization) |

| Column | C18, end-capped | C18 or other suitable achiral phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Acetonitrile/Buffer mixture |

| Detector | UV/Vis | UV/Vis |

| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.25 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) | Controlled (e.g., 30°C) |

This table presents a generalized set of parameters. Specific conditions must be optimized for each particular analysis.

Chiral Chromatography and Advanced Chromatographic Separation Techniques

Direct separation of enantiomers without derivatization is achieved through chiral chromatography. This powerful technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on proteins, polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and synthetic polymers. For amino acid derivatives like this compound, CSPs designed for amino acid separations, such as those incorporating a chiral ligand-exchange mechanism or Pirkle-type phases, can be effective.

Advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) offer significant advantages over traditional HPLC. UHPLC, by using smaller particle sizes in the stationary phase, provides higher resolution, faster analysis times, and increased sensitivity. cosector.com SFC, which uses a supercritical fluid like carbon dioxide as the mobile phase, can be particularly useful for the separation of chiral compounds and offers benefits such as faster separations and reduced solvent consumption. rochester.edu

Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique that is well-suited for the separation of polar compounds like amino acid amides. waters.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing an alternative selectivity to reversed-phase chromatography. waters.comthermofisher.com

Derivatization Strategies for Enhanced Chiral Analysis and Separation

Derivatization plays a critical role in enhancing the detectability and separability of this compound and its analogues, particularly for chiral analysis. researchgate.netnih.govnih.gov The primary goal of derivatization in this context is often to introduce a chromophore or fluorophore for improved UV or fluorescence detection, or to convert the enantiomers into diastereomers for separation on an achiral column. thermofisher.com

Common derivatization strategies for amino acid amides involve reacting the primary or secondary amine functionality. Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and its analogues are widely used for the precolumn derivatization of amino acids and their derivatives. researchgate.net The resulting diastereomers can be readily separated by RP-HPLC. Another approach involves using silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which increases the volatility and stability of the analyte, making it suitable for gas chromatography (GC) analysis. mz-at.de

For enhancing detection in mass spectrometry (MS), derivatization can be used to improve ionization efficiency. nih.gov For example, introducing a permanently charged group or a group that is easily protonated can significantly enhance the signal in electrospray ionization (ESI)-MS.

Table 2: Common Derivatizing Agents for Chiral Amino Acid Amide Analysis

| Derivatizing Agent | Analyte Functional Group | Purpose | Analytical Technique |

| Marfey's Reagent (and analogues) | Primary/Secondary Amine | Formation of diastereomers | HPLC |

| N-succinimidyl α-methoxyphenylacetate (SMPA) | Primary Amine | Formation of diastereomers | HPLC |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amine, Carboxyl | Increased volatility and stability | GC |

| Urea | Amino Acids | Improved separation and UV response | LC-MS |

This table provides examples of derivatizing agents and their applications.

Structure Activity Relationship Sar Studies of N Cyclopropyl L Valinamide Derived Structures

Identification of Key Structural Regions Governing Molecular Interactions

The molecular architecture of N-Cyclopropyl L-Valinamide derivatives can be dissected into distinct regions that govern their interactions with biological targets. SAR studies on analogous structures, such as cyclopropylamine-containing inhibitors of Lysine-Specific Demethylase 1 (LSD1), have highlighted the importance of several key features. plos.org For these inhibitors, the presence of a terminal basic amine group significantly enhances both inhibitory activity and selectivity for LSD1. plos.org

In more complex peptide-like structures containing a valinamide (B3267577) moiety, such as the antimicrotubule agent HTI-286, specific regions have been identified as essential for potent activity. acs.org Studies on analogues of HTI-286 have pinpointed which parts of the molecule are necessary for its potent effects and which groups can be modified to create novel, effective analogues. acs.org

Similarly, in studies of eticlopride-based ligands, modifications to the N-alkyl groups of a pyrrolidine (B122466) ring were found to be poorly tolerated unless a linker and a secondary pharmacophore were added, which improved binding affinities. nih.gov This underscores the principle that the spatial arrangement and chemical nature of substituents are critical for molecular recognition.

Impact of the Cyclopropyl (B3062369) Moiety on Overall Molecular Geometry and Recognition

The cyclopropyl group is a unique structural motif in medicinal chemistry, valued for the conformational constraint it imposes on aliphatic systems while maintaining a high degree of sp3 character. hyphadiscovery.com This inherent ring strain (approximately 27.5 kcal/mol) and unusual bonding characteristics significantly influence a molecule's three-dimensional shape. unl.pt

The incorporation of a cyclopropane (B1198618) ring can provide a degree of structural rigidity, which can be crucial for biological activity and recognition by a target protein. unl.pt The constrained nature of the ring helps to lock the molecule into a specific conformation that may be more favorable for binding. The cyclopropyl group also has a small but significant stabilizing effect on adjacent radical centers.

From a metabolic standpoint, the high C-H bond dissociation energy of the cyclopropyl ring often makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, when attached to an amine, as in this compound, it can sometimes undergo CYP-mediated bioactivation, leading to ring-opening. hyphadiscovery.com In mass spectrometry analysis, the fragmentation of cyclopropyl-containing fatty acids shows distinct patterns, with multiple doublets arising from competing cleavage mechanisms around the ring, which serves as a signature for the group's presence. nih.gov

The table below summarizes the impact of cyclopropyl substitution on the properties of various compounds, illustrating the diverse effects of this moiety.

| Compound Class | Effect of Cyclopropyl Group | Reference |

| General Drug Scaffolds | Imparts conformational constraint; reduces susceptibility to CYP oxidation. | hyphadiscovery.com |

| Quinolone Antibacterials | Improves antibacterial activity and pharmacological profile. | unl.pt |

| Cephalosporins | Modulates antibacterial spectrum (activity against gram-positive vs. gram-negative bacteria). | unl.pt |

| MAO Inhibitors | The trans-2-phenylcyclopropylamine structure is a potent inhibitor. | unl.pt |

Influence of the Valinamide Backbone on Conformational Flexibility and Ligand-Target Recognition

The valinamide backbone is a critical determinant of the conformational landscape of this compound and its derivatives. The bulky isopropyl side chain of the valine residue imposes significant steric effects that influence the stabilization of different conformations. researchgate.net

Studies on the model dipeptide N-acetyl-L-valinamide (Ac-Val-NH2) have shown that it exists as a mixture of two primary conformers in the gas phase: C7 and C5. researchgate.net These conformations are stabilized by intramolecular hydrogen bonds between a C=O group and an N-H group, forming either a seven-membered or a five-membered ring, respectively. researchgate.net The presence and stability of these specific folded structures are crucial for how the molecule presents itself for ligand-target recognition.

Theoretical conformational analyses of peptides containing valine have further elucidated the interplay between the side-chain and the peptide backbone. researchgate.net These studies aim to quantify the side-chain/backbone interaction energy, which includes contributions from electrostatic forces, induction, and steric hindrance. researchgate.net This balance of forces dictates the preferred three-dimensional structure and, consequently, the biological activity. The rigid nature of certain residues can confer unusual stability to specific helical conformations, demonstrating the backbone's role in pre-organizing the molecule for interaction. researchgate.net

Rational Design Strategies for Modulating Molecular Properties Through Structural Modifications

Rational design strategies leverage an understanding of SAR to purposefully modify a chemical scaffold to enhance desired properties like target engagement and pharmacokinetic profiles. researchgate.net For instance, in the development of LSD1 inhibitors, SAR and molecular modeling studies were used to understand why certain cyclopropylamine (B47189) compounds were highly potent and selective. plos.org These modeling studies help rationalize the observed SAR and guide the synthesis of new, improved compounds. plos.org

The general approach often involves identifying a lead compound and then making systematic structural changes. This can be seen in the design of bitopic ligands inspired by the crystal structure of the dopamine (B1211576) D3 receptor in a complex with eticlopride. nih.gov Researchers explored N-alkylation, ring expansion, and shifting heteroatom positions to probe the SAR. nih.gov

In other cases, rational design is used to circumvent undesirable properties. For example, understanding how P-glycoprotein recognizes substrates can inform structural modifications to avoid efflux by this transporter. researchgate.net By identifying which molecular regions are tolerant of modification, novel analogues with superior in vivo activity can be developed. acs.org

The following table presents examples of rational design strategies applied to different molecular scaffolds, illustrating the targeted nature of these modifications.

| Scaffold/Target | Design Strategy | Outcome | Reference |

| Quinoline-based Scaffolds | Chlorination, sulfonamide substitution. | Improved receptor blockade and bioavailability. | researchgate.net |

| LSD1 Inhibitors | Docking studies to rationalize SAR. | Guided synthesis of potent and selective inhibitors. | plos.org |

| Eticlopride-based Ligands | N-alkylation, ring expansion, O-alkylation based on a crystal structure. | Improved D2R/D3R binding affinities. | nih.gov |

| Hemiasterlin Analogues | Modification of tolerant structural regions. | Identification of analogues with superior in vivo anticancer activity. | acs.org |

Integration of N Cyclopropyl L Valinamide Moieties in Advanced Molecular Architectures

Incorporation into Complex Peptide Analogues and Advanced Peptide Synthesis

The N-cyclopropyl group, when introduced into peptide structures, offers a degree of conformational rigidity that can be advantageous for biological activity. This is due to the specific steric and electronic nature of the cyclopropyl (B3062369) ring. The synthesis of peptides and peptide analogues containing the N-cyclopropyl L-valinamide unit is a key area of research. These complex structures are often investigated for their potential as therapeutic agents.

The cyclopropyl group can influence the conformational preferences of the peptide backbone. nih.gov For instance, studies on formyl tripeptides have shown that the presence of a cyclopropyl group can lead to a higher percentage of the E conformation around the formamide (B127407) functionality compared to an isopropyl group. nih.gov This conformational preference can be critical for effective interaction with biological targets. nih.gov

The synthesis of such complex peptide analogues often involves multi-step procedures. For example, the preparation of certain inhibitors may require the coupling of this compound with other complex fragments, followed by deprotection steps to yield the final active compound.

Design of Enzyme Inhibitors Incorporating the Valinamide-Cyclopropyl Motif

The this compound motif is a recurring structural feature in a variety of enzyme inhibitors, highlighting its importance in achieving potent and selective inhibition. This moiety is particularly prevalent in inhibitors of proteases, kinases, and other enzymes implicated in various diseases.

For instance, derivatives of this compound have been incorporated into inhibitors of Cathepsin C, a cysteine protease involved in inflammatory diseases. google.com The cyclopropyl group in these inhibitors plays a crucial role in binding to the enzyme's active site. Similarly, this motif is found in inhibitors of Janus kinases (JAKs), which are involved in signaling pathways that regulate immune responses and cell growth. google.com The design of these inhibitors often involves the strategic placement of the this compound unit to interact with specific residues in the ATP-binding pocket of the kinase. nih.gov

Furthermore, analogues incorporating this motif have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, a key target in the treatment of chronic myeloid leukemia. nih.gov The inclusion of the cyclopropyl group can contribute to overcoming drug resistance by providing alternative binding interactions. nih.gov

| Enzyme Target | Therapeutic Area | Reference |

| Cathepsin C | Inflammatory Diseases | google.com |

| Janus Kinases (JAKs) | Inflammatory Diseases, Cancer | google.com |

| Bcr-Abl Tyrosine Kinase | Cancer | nih.gov |

Applications in Bioconjugation Chemistry, such as Antibody-Drug Conjugates (ADCs)

The field of bioconjugation has seen significant advancements with the development of antibody-drug conjugates (ADCs), which combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The this compound moiety has found application in the linker and payload components of ADCs.